Cas no 39032-05-8 (2-({6,8-dideoxy-6-[(1-methylprolyl)amino]octopyranosyl}thio)ethyl 2-hydroxybenzoate)
![2-({6,8-dideoxy-6-[(1-methylprolyl)amino]octopyranosyl}thio)ethyl 2-hydroxybenzoate structure](https://it.kuujia.com/scimg/cas/39032-05-8x500.png)
39032-05-8 structure
Nome del prodotto:2-({6,8-dideoxy-6-[(1-methylprolyl)amino]octopyranosyl}thio)ethyl 2-hydroxybenzoate
2-({6,8-dideoxy-6-[(1-methylprolyl)amino]octopyranosyl}thio)ethyl 2-hydroxybenzoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-({6,8-dideoxy-6-[(1-methylprolyl)amino]octopyranosyl}thio)ethyl 2-hydroxybenzoate
- D-erythro-α-D-galacto-Octopyranoside, 2-[(2-hydroxybenzoyl)oxy]ethyl 6,8-dideoxy-6-[[[(2S)-1-methyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-
- 7-O-DemethyIcelesticetin
- 7-O-Demethylcelesticetin
- DTXSID50959872
- 2-[(6,8-Dideoxy-6-{[hydroxy(1-methylpyrrolidin-2-yl)methylidene]amino}octopyranosyl)thio]ethyl 2-hydroxybenzoate
- D-erythro-alpha-D-galacto-Octopyranoside, 2-((2-hydroxybenzoyl)oxy)ethyl 6,8-dideoxy-6-(((1-methyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-, (S)-
- 39032-05-8
- 2-[3,4,5-trihydroxy-6-[2-hydroxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate
- 7-O-Dimethylcelesticetin
-
- Inchi: 1S/C23H34N2O9S/c1-12(26)16(24-21(31)14-7-5-9-25(14)2)20-18(29)17(28)19(30)23(34-20)35-11-10-33-22(32)13-6-3-4-8-15(13)27/h3-4,6,8,12,14,16-20,23,26-30H,5,7,9-11H2,1-2H3,(H,24,31)
- Chiave InChI: YYUIVIDHYIOOCM-UHFFFAOYSA-N
- Sorrisi: C(C1C(C(O)C(O)C(SCCOC(C2C=CC=CC=2O)=O)O1)O)(C(O)C)NC(C1CCCN1C)=O
Proprietà calcolate
- Massa esatta: 514.19850184g/mol
- Massa monoisotopica: 514.19850184g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 35
- Conta legami ruotabili: 10
- Complessità: 717
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 8
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.9
- Superficie polare topologica: 194Ų
2-({6,8-dideoxy-6-[(1-methylprolyl)amino]octopyranosyl}thio)ethyl 2-hydroxybenzoate Letteratura correlata
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
39032-05-8 (2-({6,8-dideoxy-6-[(1-methylprolyl)amino]octopyranosyl}thio)ethyl 2-hydroxybenzoate) Prodotti correlati
- 15375-84-5(Ethylenediaminetetraacetic acid manganese disodium salt trihydrate)
- 898785-37-0(2-[(2,6-dimethylphenyl)methyl]-1,3-dioxolane)
- 27678-30-4(methyl 4-isocyanatobutanoate)
- 1638588-92-7((1R,5S,6R)-N-{2-methyl-1-(3-methylpyridin-2-yl)oxypropan-2-yl}-3-azabicyclo3.1.0hexane-6-carboxamide)
- 195141-02-7((4-(Benzyloxy)phenyl)trimethylsilane)
- 928775-00-2(tert-butyl 4,5,7,8-tetrahydro-2H-pyrazolo[3,4-d]azepine-6-carboxylate)
- 1269292-38-7(2-(1-(3-Fluorophenyl)-1H-pyrazol-5-yl)pyridine)
- 105906-07-8(2-(4-tert-Butylcyclohexyl)acetic Acid)
- 778-48-3(1,2,3,4-Tetrahydrophenanthren-4-one)
- 1017422-68-2(6-methyl-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso
